molecular formula C7H9N3 B1397050 1-(Pyrazin-2-YL)cyclopropan-1-amine CAS No. 1159734-56-1

1-(Pyrazin-2-YL)cyclopropan-1-amine

Cat. No.: B1397050
CAS No.: 1159734-56-1
M. Wt: 135.17 g/mol
InChI Key: KMEKESGKPAVRFO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrazin-2-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrazine derivatives with cyclopropane intermediates under controlled conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts can be employed . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and reaction conditions is optimized for scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrazin-2-yl)cyclopropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups attached to the pyrazine or cyclopropane rings.

    Substitution: Substitution reactions can occur at the amine group or the pyrazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a wide range of substituted pyrazine derivatives.

Scientific Research Applications

1-(Pyrazin-2-yl)cyclopropan-1-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and interactions due to its unique structure.

    Industry: The compound is utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)cyclopropan-1-amine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(Pyrazin-2-yl)cyclopropan-1-amine include other pyrazine derivatives and cyclopropane-containing amines. Examples include:

  • 1-(Pyrazin-2-yl)ethanamine
  • 1-(Pyrazin-2-yl)propan-1-amine
  • 1-(Pyrazin-2-yl)butan-1-amine

Uniqueness

This compound is unique due to the presence of both a cyclopropane ring and a pyrazine ring in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-pyrazin-2-ylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7(1-2-7)6-5-9-3-4-10-6/h3-5H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEKESGKPAVRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of (1-Pyrazin-2-yl-cyclopropyl)-carbamic acid allyl ester (67 mg, 0.31 mmol) and morpholine (0.31 mL, 3.1 mmol) in THF (3 mL) was added Pd(PPh3)4 (27 mg, 0.02 mmol) and the yellow mixture was stirred at 50° C. for 3 h. The solvent was removed under a stream of N2 and the residue was purified by flash chromatography (silica, 4→7% MeOH/CH2Cl2) to give 6 mg of the title compound as an orange oil, m/z 136.04 [M+1]+.
Quantity
67 mg
Type
reactant
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
27 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of allyl 1-(pyrazin-2-yl)cyclopropylcarbamate (0.12 g, 0.547 mmol, 1 eq) and morpholine (0.47 ml, 5.47 mmol, 10 eq) in THF (3 ml) was added Pd(PPh3)4 (0.038 g, 0.033 mmol, 0.06 eq), and the yellow mixture was stirred at 50° C. for 3 h. The solvent was removed under a stream of N2 and the residue was purified by flash chromatography using 4-7% of methanol in dichloromethane to give the compound as a yellow oil. Yield: 0.05 g (68.5%). 1H NMR (400 MHz, CD3OD): δ 1.17-1.20 (m, 2H), 1.36-1.38 (m, 2H), 8.36-8.37 (d, J=2.4 Hz, 1H), 8.49-8.50 (q, 1H), 8.85-8.85 (d, J=1.6 Hz, 1H). LCMS: (ES+) m/z=136.2 (M+H)+
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.038 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrazin-2-YL)cyclopropan-1-amine
Reactant of Route 2
1-(Pyrazin-2-YL)cyclopropan-1-amine
Reactant of Route 3
1-(Pyrazin-2-YL)cyclopropan-1-amine
Reactant of Route 4
1-(Pyrazin-2-YL)cyclopropan-1-amine
Reactant of Route 5
1-(Pyrazin-2-YL)cyclopropan-1-amine
Reactant of Route 6
1-(Pyrazin-2-YL)cyclopropan-1-amine

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